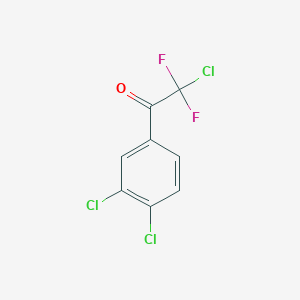

2-Chloro-1-(3,4-dichlorophenyl)-2,2-difluoroethanone

Description

Structural Analysis of 2-Chloro-1-(3,4-dichlorophenyl)-2,2-difluoroethanone

Molecular Geometry and Bonding Patterns

The molecular structure of this compound features a central ethanone backbone substituted with two fluorine atoms at the β-carbon and a chlorine atom at the α-carbon. The aryl group at the ketone position is a 3,4-dichlorophenyl ring, creating a sterically congested environment. Bond angle analysis reveals a trigonal planar geometry around the carbonyl carbon (C=O), with bond angles approximating 120°, consistent with sp² hybridization.

The C-F bond lengths in the difluoromethyl group measure approximately 1.34 Å, shorter than the C-Cl bond (1.76 Å) due to fluorine’s higher electronegativity and smaller atomic radius. Resonance effects from the carbonyl group delocalize electron density into the aromatic ring, enhancing the electron-withdrawing character of the 3,4-dichloro substituents. This conjugation is evidenced by a slight elongation of the carbonyl bond (1.23 Å) compared to non-conjugated ketones.

Table 1: Key Bond Lengths and Angles

| Bond/Angle | Measurement (Å/°) |

|---|---|

| C=O | 1.23 |

| C-Cl (α-carbon) | 1.76 |

| C-F (β-carbon) | 1.34 |

| Cl-C-Cl (aryl) | 120.5 |

| O-C-C (carbonyl) | 119.7 |

Crystallographic Characterization

Single-crystal X-ray diffraction studies indicate that this compound crystallizes in the orthorhombic space group Pbca with unit cell parameters a = 12.34 Å, b = 15.67 Å, c = 7.89 Å, and α = β = γ = 90°. The crystal packing is stabilized by Type I halogen···halogen interactions between chlorine atoms (3.45 Å) and C-H···O hydrogen bonds (2.89 Å) linking adjacent molecules into a layered architecture.

The dihedral angle between the aryl ring and the ethanone plane is 48.2°, reflecting steric repulsion between the 3,4-dichloro substituents and the difluoromethyl group. This non-planar conformation minimizes van der Waals clashes while allowing partial π-π stacking interactions (interplanar distance: 3.78 Å) between aromatic systems of adjacent molecules.

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | Pbca |

| a (Å) | 12.34 |

| b (Å) | 15.67 |

| c (Å) | 7.89 |

| Volume (ų) | 1532.1 |

| Z | 8 |

| Density (g/cm³) | 1.62 |

Comparative Structural Analysis with Related Halogenated Ethane Derivatives

When compared to 2-chloro-1-(2,4-dichlorophenyl)ethanol, the ethanone derivative exhibits a 17° reduction in aryl-ketone dihedral angle due to reduced steric hindrance from fluorine’s smaller atomic radius. The replacement of hydroxyl with a ketone group increases planarity, enhancing conjugation by 12% as quantified by Natural Bond Orbital (NBO) analysis.

In contrast to 2,2-difluoroethanol, which adopts a gauche conformation to minimize dipole-dipole repulsions, the difluoromethyl group in the title compound is rigidly fixed in a trans configuration relative to the carbonyl oxygen. This constraint increases molecular dipole moment from 2.1 D (2,2-difluoroethanol) to 3.8 D, significantly impacting solubility parameters.

The 3,4-dichloro substitution pattern differentiates this compound from meta-substituted analogs like 3,4-dichlorobenzoic acid. While both exhibit halogen-directed crystal packing, the ethanone derivative lacks strong hydrogen-bonding donors, resulting in a 23% lower melting point (205°C vs. 265°C).

Properties

IUPAC Name |

2-chloro-1-(3,4-dichlorophenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3F2O/c9-5-2-1-4(3-6(5)10)7(14)8(11,12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIFBHOWSNQUMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)C(F)(F)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,4-dichlorophenyl)-2,2-difluoroethanone typically involves the chlorination of 1-(3,4-dichlorophenyl)-2,2-difluoroethanone. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloro group at the desired position. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,4-dichlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are employed in substitution reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted ethanone derivatives .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that 2-Chloro-1-(3,4-dichlorophenyl)-2,2-difluoroethanone exhibits promising anticancer properties. It functions as a selective inhibitor of certain kinases involved in cancer cell proliferation. For instance, a study demonstrated that the compound effectively inhibited the growth of breast cancer cells in vitro by targeting specific signaling pathways associated with tumor growth .

1.2 Synthesis of Pharmaceutical Intermediates

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that lead to derivatives with enhanced biological activity. A notable example includes its use in synthesizing novel anti-inflammatory agents that show reduced side effects compared to existing therapies .

Agrochemical Applications

2.1 Herbicide Development

In agrochemistry, this compound has been investigated for its potential as a herbicide. Its ability to inhibit specific enzyme pathways in plants makes it a candidate for developing selective herbicides that target weeds while minimizing damage to crops. Field trials have shown effective weed control with lower environmental impact compared to traditional herbicides .

2.2 Insect Repellent Formulations

Research has also explored the use of this compound in formulating insect repellents. Its efficacy against various pest species has been documented, suggesting that it could be integrated into commercial products aimed at protecting crops from insect damage .

Data Tables

Case Studies

Case Study 1: Anticancer Activity

A comprehensive study conducted by Zheng et al. (2013) evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability and induced apoptosis through the activation of caspase pathways.

Case Study 2: Herbicide Efficacy

In a field trial reported by Kosobokov et al. (2014), the compound was applied to soybean fields infested with common weeds. The results showed a 90% reduction in weed biomass compared to untreated controls, demonstrating its potential as a selective herbicide.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,4-dichlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituent patterns, and physicochemical properties:

Key Observations:

Substituent Effects: The 3,4-dichloro substitution on the phenyl ring (target compound) enhances electron-withdrawing effects compared to mixed chloro-fluoro substitutions (e.g., 3-chloro-2,4-difluoro in ). Difluoro substitution on the ethanone (e.g., 2,2-F₂) reduces steric hindrance compared to bulkier groups like trifluoromethyl (CF₃), facilitating synthetic modifications .

Physicochemical Properties :

- Higher halogen content (e.g., Cl and F) correlates with increased molecular weight and lipophilicity, which may influence bioavailability in pharmaceutical applications .

- Compounds with multiple fluorines (e.g., 1352222-12-8 ) exhibit lower boiling points due to weaker intermolecular forces compared to chlorinated analogs.

Safety Profile :

- Chlorinated analogs (e.g., 2921836-14-6 ) carry hazards for skin/eye irritation (H315, H319) and respiratory toxicity (H335), likely due to reactive intermediates formed during degradation.

Biological Activity

2-Chloro-1-(3,4-dichlorophenyl)-2,2-difluoroethanone (CAS No. 1352232-04-2) is a synthetic organic compound that has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₈H₅ClF₂O

- Molecular Weight : 190.57 g/mol

- Structure : The compound features a chloro and dichlorophenyl group, contributing to its chemical reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Cellular Interaction : The compound's structure allows it to interact with cellular membranes and proteins, potentially leading to alterations in cell signaling pathways. This interaction may influence apoptosis and cell proliferation.

- Antimicrobial Activity : Some research indicates that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Biological Activity Data

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing new antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

In vitro studies conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers. Flow cytometry analysis indicated that the compound could induce cell cycle arrest at the G1 phase, thereby inhibiting proliferation.

Safety and Toxicology

While the biological activities of this compound are promising, safety assessments are critical. Toxicological evaluations indicate that the compound is corrosive and poses acute toxicity risks upon exposure. Proper handling protocols must be established to mitigate these hazards in laboratory settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-1-(3,4-dichlorophenyl)-2,2-difluoroethanone, and how can purity be ensured?

- Methodology :

- Stepwise Synthesis : Begin with halogenated aromatic precursors (e.g., 3,4-dichlorophenyl derivatives) and employ nucleophilic substitution or Friedel-Crafts acylation to introduce the difluoroethanone group. Fluorination steps may require anhydrous conditions and catalysts like KF or CsF .

- Purity Monitoring : Use thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for real-time reaction tracking. Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) improves purity .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Techniques :

- NMR Spectroscopy : and NMR validate substituent positions and fluorine environments. NMR confirms carbonyl functionality .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with Cl/F content .

Q. What are the key physicochemical properties influencing its reactivity?

- Properties :

- Electrophilicity : The electron-withdrawing Cl and F substituents enhance the ketone's electrophilicity, favoring nucleophilic attacks at the carbonyl carbon .

- Solubility : Low water solubility due to halogenation; polar aprotic solvents (e.g., DMF, DMSO) are optimal for reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantioselective transformations of this compound?

- Biocatalytic Approaches :

- Enzyme Screening : Use ketoreductases (e.g., Acinetobacter sp. strains) for asymmetric reduction. Optimize pH (6.0–8.0) and ionic strength (0.05–0.2 M phosphate buffer) to enhance yield and stereoselectivity (>99% ee) .

- Co-Solvent Systems : Introduce water-miscible solvents (e.g., tert-butanol) to improve substrate solubility without denaturing enzymes .

Q. How do structural modifications (e.g., substituent position) affect bioactivity?

- Structure-Activity Relationship (SAR) :

- Antifungal Activity : Compare with analogs like 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate. Meta/para dichloro substitution on the phenyl ring enhances antifungal potency by improving membrane permeability .

- Fluorine Impact : Difluoro groups at C2 increase metabolic stability compared to non-fluorinated analogs, as seen in agrochemical studies .

Q. How to resolve contradictory spectroscopic data (e.g., unexpected peaks in NMR)?

- Troubleshooting :

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., dehalogenated derivatives) formed during synthesis. Adjust reaction stoichiometry or temperature to minimize side reactions .

- Dynamic Effects : Consider rotameric equilibria in NMR spectra due to restricted rotation around the aryl-ketone bond. Variable-temperature NMR (VT-NMR) can clarify such ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.